![molecular formula C17H20N2O3 B2936129 Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2109020-37-1](/img/structure/B2936129.png)
Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Description
“Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic compound. It’s part of the 8-azabicyclo[3.2.1]octanes family . The compound is related to Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
Synthesis Analysis
The synthesis of related 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method involves the use of a rhodium(II) complex/chiral Lewis acid binary system .Molecular Structure Analysis
The molecular structure of the compound is complex. It’s related to Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate .Chemical Reactions Analysis
The compound is likely to undergo chemical reactions similar to those of its related compounds. For instance, 8-azabicyclo[3.2.1]octanes have been synthesized via asymmetric 1,3-dipolar cycloadditions .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . The compound can serve as a precursor in the stereoselective synthesis of these alkaloids, which are significant due to their medicinal properties, including analgesic, anticholinergic, and psychostimulant effects.
Asymmetric Synthesis
This compound can be utilized in asymmetric synthesis processes to create optically active substances . The enantioselective construction of molecules is crucial for creating pharmaceuticals that are more effective and have fewer side effects, as the spatial arrangement of atoms in a drug can significantly influence its interaction with biological targets.
properties
IUPAC Name |
benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-9-8-17(21)10-14-6-7-15(11-17)19(14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14-15,21H,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCKHBOCBTHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)(CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
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